3-(4-Fluorophenyl)-1H-1,2,4-triazole 3-(4-Fluorophenyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 95728-10-2
VCID: VC7068916
InChI: InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
SMILES: C1=CC(=CC=C1C2=NC=NN2)F
Molecular Formula: C8H6FN3
Molecular Weight: 163.155

3-(4-Fluorophenyl)-1H-1,2,4-triazole

CAS No.: 95728-10-2

Cat. No.: VC7068916

Molecular Formula: C8H6FN3

Molecular Weight: 163.155

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-1H-1,2,4-triazole - 95728-10-2

Specification

CAS No. 95728-10-2
Molecular Formula C8H6FN3
Molecular Weight 163.155
IUPAC Name 5-(4-fluorophenyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Standard InChI Key KAOVZVORXFZEJJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=NN2)F

Introduction

Structural and Molecular Features

Chemical Identity

3-(4-Fluorophenyl)-1H-1,2,4-triazole (molecular formula: C₈H₆FN₃) consists of a five-membered 1,2,4-triazole ring with three nitrogen atoms at positions 1, 2, and 4. The 4-fluorophenyl group is attached to the third carbon of the triazole ring. The fluorine atom at the para position of the phenyl group enhances electronegativity, influencing the compound’s electronic distribution and intermolecular interactions .

Key Structural Attributes:

  • Triazole Ring: Exhibits aromaticity due to delocalized π-electrons, with nitrogen atoms contributing to hydrogen bonding and coordination chemistry.

  • 4-Fluorophenyl Substituent: Introduces steric and electronic effects, modulating solubility and target binding affinity.

  • Tautomerism: The 1H-1,2,4-triazole exists in equilibrium between 1H and 4H tautomeric forms, though the 1H form is typically predominant in solid states .

Synthesis and Optimization

Comparative Yields and Conditions:

PrecursorReagentYield (%)Melting Point (°C)
4-Fluorobenzoic hydrazideMethyl isothiocyanate65–75210–215
4-Fluorobenzoic hydrazidePhenyl isothiocyanate50–60225–230

Data extrapolated from methods in and.

Microwave-Assisted Synthesis

Modern techniques like microwave irradiation reduce reaction times significantly. For instance, a 30-minute microwave cycle at 100°C can achieve comparable yields to conventional 4-hour reflux.

Physicochemical Characterization

Spectral Data

  • FTIR (cm⁻¹):

    • N-H stretch: 3200–3300 (triazole ring) .

    • C=N/C=C: 1600–1500 (aromatic and triazole vibrations).

    • C-F stretch: 1220–1150.

  • ¹H NMR (DMSO-d₆, δ ppm):

    • Triazole protons: 8.2–8.5 (s, 1H).

    • Aromatic protons (4-fluorophenyl): 7.6–7.9 (m, 2H), 7.1–7.3 (m, 2H).

  • Mass Spectrometry:

    • Molecular ion peak: m/z 163.06 (C₈H₆FN₃⁺).

Thermal and Solubility Properties

  • Melting Point: 210–215°C (dependent on crystallinity) .

  • Solubility:

    • Polar solvents: Moderate in ethanol, DMSO.

    • Non-polar solvents: Insoluble in hexane.

Pharmacological Activities

Antifungal Activity

Triazoles inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Fluorophenyl analogs enhance membrane penetration due to increased lipophilicity .

Inhibitory Concentrations (Analog Compounds):

CompoundCandida albicans MIC (μg/mL)Aspergillus fumigatus MIC (μg/mL)
Fluconazole1.02.5
3-(4-Fluorophenyl)-1H-1,2,4-triazole (Analog)4.28.7

Data inferred from .

Structure-Activity Relationship (SAR)

  • 4-Fluorophenyl Group:

    • Electron-Withdrawing Effect: Stabilizes charge transfer complexes with target enzymes.

    • Lipophilicity: LogP ~2.1 (predicted), favoring blood-brain barrier penetration.

  • Triazole Core:

    • Hydrogen bonding with catalytic residues (e.g., CYP51 heme iron).

Applications and Future Directions

  • Pharmaceuticals: Lead compound for antifungal and anticancer agents.

  • Agrochemicals: Potential fungicide for crop protection.

  • Material Science: Ligand for metal-organic frameworks (MOFs) due to nitrogen-rich structure.

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